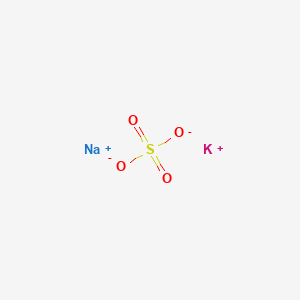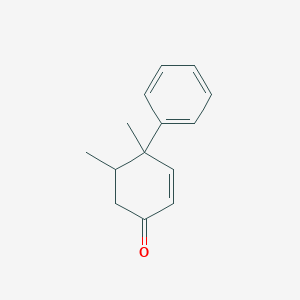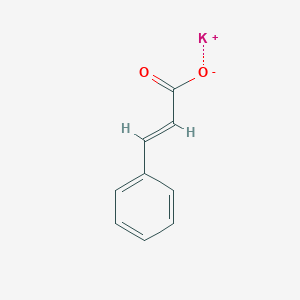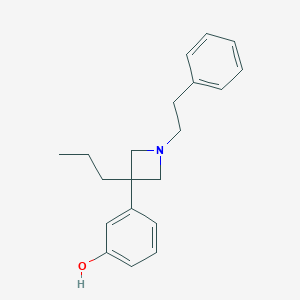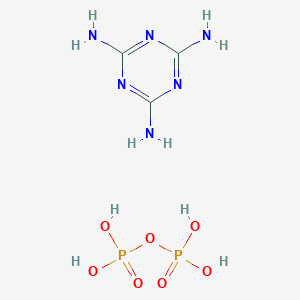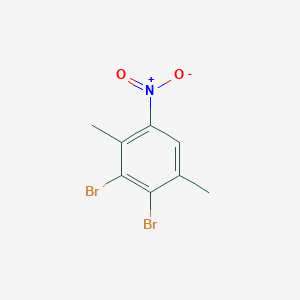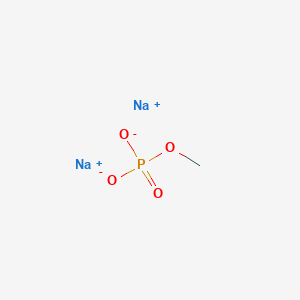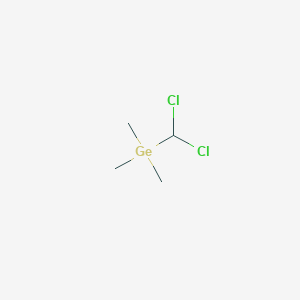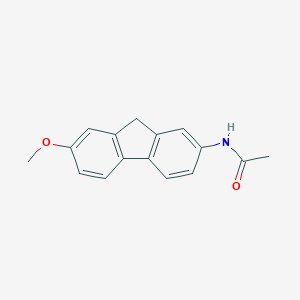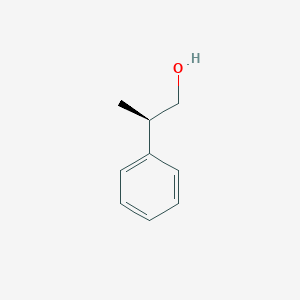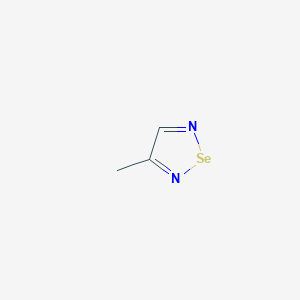
3-Methyl-1,2,5-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,5-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. It is a five-membered ring with two nitrogen atoms and one selenium atom in the ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,5-selenadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methyl-1,2,5-selenadiazole can affect several biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. It has also been shown to modulate the expression of several genes involved in inflammation and immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Methyl-1,2,5-selenadiazole in lab experiments is its high selectivity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can hinder its application in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-1,2,5-selenadiazole. One of the potential areas of application is in the development of novel antitumor agents. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the potential applications of 3-Methyl-1,2,5-selenadiazole in material science and organic synthesis should also be explored.
Métodos De Síntesis
The synthesis of 3-Methyl-1,2,5-selenadiazole can be achieved through several methods, including the reaction of 3-methyl-1,2,4-triazole with selenium dioxide, the reaction of 3-methyl-1,2,4-triazole with selenium powder in the presence of potassium carbonate, and the reaction of 3-methyl-1,2,4-triazole with selenium chloride in the presence of sodium methoxide.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,5-selenadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant and antimicrobial properties.
Propiedades
Número CAS |
17505-11-2 |
|---|---|
Nombre del producto |
3-Methyl-1,2,5-selenadiazole |
Fórmula molecular |
C3H4N2Se |
Peso molecular |
147.05 g/mol |
Nombre IUPAC |
3-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3 |
Clave InChI |
XZWXJWDIOGQTQL-UHFFFAOYSA-N |
SMILES |
CC1=N[Se]N=C1 |
SMILES canónico |
CC1=N[Se]N=C1 |
Otros números CAS |
17505-11-2 |
Sinónimos |
3-Methyl-1,2,5-selenadiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



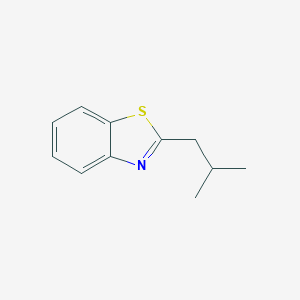
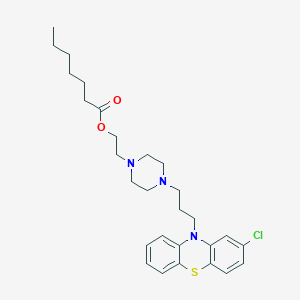
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

